Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the molecular formula C10H8Br2O5. It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two bromine atoms, a methoxy group, and a carboxylate ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps:
Esterification: Gallic acid is esterified with methanol in the presence of sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate.
Methylation: The methyl ester is then methylated using dimethyl sulfate to yield methyl 3-methoxy-4,5-dihydroxybenzoate.
Cyclization: The methylated product undergoes cyclization with diiodomethane under basic conditions to form methyl 5-methoxy-3,4-methylenedioxybenzoate.
Bromination: Finally, the compound is brominated to obtain this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or quinones.
Reduction Products: Reduced forms, such as alcohols or alkanes.
Hydrolysis Products: The corresponding carboxylic acid and methanol
Scientific Research Applications
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and methoxy group can enhance binding affinity and specificity.
In Material Science: The compound’s structural features contribute to the formation of stable and durable materials, influencing properties such as thermal stability and mechanical strength
Comparison with Similar Compounds
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A similar compound with one bromine atom, used in similar applications but with different reactivity and properties.
Methyl 4,6-dichloro-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A chlorinated analogue with distinct chemical behavior and applications.
Methyl 4,6-difluoro-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A fluorinated derivative with unique properties, often used in medicinal chemistry for its enhanced metabolic stability.
Uniqueness: Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring high specificity and reactivity .
Properties
Molecular Formula |
C10H8Br2O5 |
---|---|
Molecular Weight |
367.97 g/mol |
IUPAC Name |
methyl 4,6-dibromo-7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8Br2O5/c1-14-7-5(11)4(10(13)15-2)6(12)8-9(7)17-3-16-8/h3H2,1-2H3 |
InChI Key |
QMGWIFNAIUZGAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Br)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.